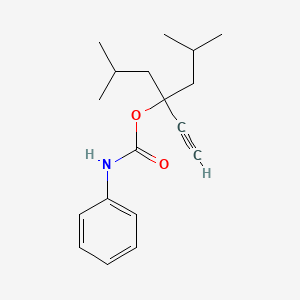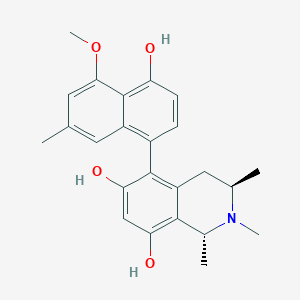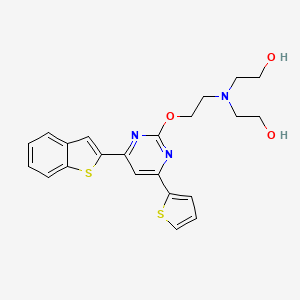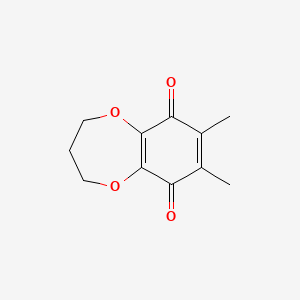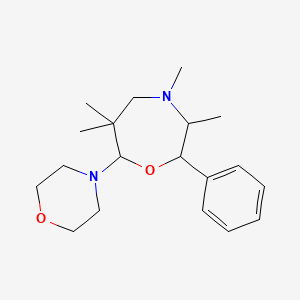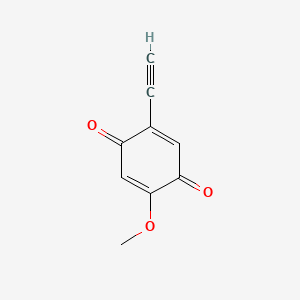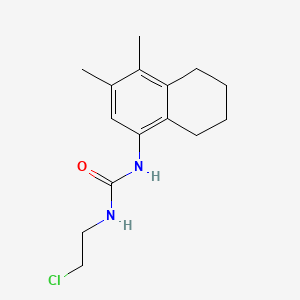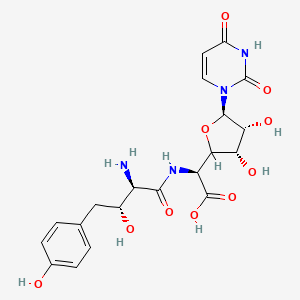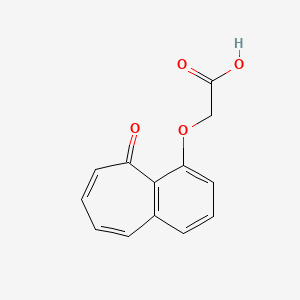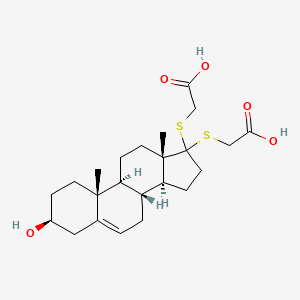
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is a complex steroid derivative This compound is characterized by the presence of a hydroxyl group at the 3-beta position, a double bond between the 5th and 6th carbon atoms, and a ketone group at the 17th position Additionally, it contains bis(carboxymethyl)mercaptole groups, which add to its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole typically involves multiple steps. The starting material is often a simpler steroid, such as dehydroepiandrosterone (DHEA). The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Formation of the Double Bond: Introduction of a double bond between the 5th and 6th carbon atoms.
Ketone Formation: Oxidation to form a ketone group at the 17th position.
Addition of Bis(carboxymethyl)mercaptole Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The bis(carboxymethyl)mercaptole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3-beta position results in a ketone, while reduction of the ketone at the 17th position yields a hydroxyl group.
Applications De Recherche Scientifique
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The bis(carboxymethyl)mercaptole groups may enhance its solubility and bioavailability, facilitating its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: Lacks the bis(carboxymethyl)mercaptole groups, making it less soluble and bioavailable.
Dehydroepiandrosterone (DHEA): A simpler steroid precursor used in the synthesis of more complex derivatives.
Androstenedione: Another steroid precursor with different functional groups and biological activity.
Uniqueness
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is unique due to the presence of bis(carboxymethyl)mercaptole groups, which enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
17990-63-5 |
|---|---|
Formule moléculaire |
C23H34O5S2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-[[(3S,8R,9S,10R,13S,14S)-17-(carboxymethylsulfanyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H34O5S2/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,29-12-19(25)26)30-13-20(27)28/h3,15-18,24H,4-13H2,1-2H3,(H,25,26)(H,27,28)/t15-,16+,17-,18-,21-,22-/m0/s1 |
Clé InChI |
BPKFRRUYPHJVMX-ASOAYHERSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(SCC(=O)O)SCC(=O)O)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(SCC(=O)O)SCC(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


